molecular formula C9H7NO4 B1209284 6-Nitro-2-chromanone CAS No. 20920-99-4

6-Nitro-2-chromanone

Cat. No. B1209284
CAS RN: 20920-99-4
M. Wt: 193.16 g/mol
InChI Key: GOHGBRHKCJJPJO-UHFFFAOYSA-N
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Description

6-Nitro-2-chromanone is a chemical compound . It is also known as 6-nitrochroman-2-one . It is used in fine chemicals .


Molecular Structure Analysis

The molecular mass of this compound is 193.156 g·mol −1 . The structure of chromanone derivatives generally consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B) .


Physical And Chemical Properties Analysis

The heat of formation of this compound is -270.5 ± 16.7 kJ·mol −1. It has a dipole moment of 3.73 ± 1.08 D .

Scientific Research Applications

Chemoselective Hydrogenation and Synthesis

6-Nitro-2-chromanone and related compounds have been explored for their potential in chemoselective hydrogenation processes. For instance, gold nanoparticles supported on TiO2 or Fe2O3 have demonstrated the capability to catalyze the chemoselective hydrogenation of functionalized nitroarenes under mild conditions. This process is significant for avoiding the accumulation of hydroxylamines and their potential exothermic decomposition, providing a novel route for the synthesis of industrially relevant compounds like cyclohexanone oxime from 1-nitro-1-cyclohexene (Corma & Serna, 2006).

Electronic Structure and Magnetism

The electronic structure and magnetism of compounds structurally related to this compound, such as nickel(I) complexes, have been extensively studied. These studies shed light on the magnetic anisotropy and single-ion magnet (SIM) behavior of these compounds, contributing to our understanding of their potential applications in fields like nonlinear optics and magnetic materials (Poulten et al., 2013).

Crystal and Molecular Structure

Research into the crystal and molecular structures of chromanone derivatives, including those with nitro groups, helps in understanding their chemical properties and reactivity. For example, the structure of 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone was determined, providing insights into the steric interactions and conjugation within the molecule, which are crucial for designing compounds with desired chemical properties (Ji et al., 2000).

Nitroaromatic Compounds Biodegradation

The biodegradation of nitroaromatic compounds, including those related to this compound, is a significant area of research due to the environmental impact of these compounds. Microbial systems capable of transforming or biodegrading nitroaromatic compounds have been identified, which is crucial for the development of bioremediation strategies for environmental contaminants (Spain, 2013).

properties

IUPAC Name

6-nitro-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)14-9/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHGBRHKCJJPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295782
Record name 6-Nitro-2-chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20920-99-4
Record name NSC105511
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Nitro-2-chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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